molecular formula C27H46O B13754874 Epi-Allocholesterol CAS No. 566-90-5

Epi-Allocholesterol

Cat. No.: B13754874
CAS No.: 566-90-5
M. Wt: 386.7 g/mol
InChI Key: UIMGHSAOLFTOBF-VEIPTCAHSA-N
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Description

Epi-Allocholesterol is a unique isomer of cholesterol, which is a vital sterol in the human body. Cholesterol plays a crucial role in maintaining cell membrane integrity and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. This compound, like other cholesterol isomers, has distinct structural and functional properties that make it an interesting subject for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epi-Allocholesterol can be synthesized through various chemical reactions involving cholesterol derivatives. One common method involves the removal of hydrogen bromide from dibromocholestane derivatives using reagents like quinoline . This process results in the formation of cholestadienes, which can be further manipulated to obtain this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and chromatography to isolate the desired isomer .

Chemical Reactions Analysis

Types of Reactions: Epi-Allocholesterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Epi-Allocholesterol has a wide range of applications in scientific research, including:

Mechanism of Action

Epi-Allocholesterol exerts its effects by interacting with various molecular targets and pathways in the body. It can modulate the activity of enzymes involved in cholesterol metabolism, such as acyl-coenzyme A: cholesterol acyltransferases (ACATs). These enzymes catalyze the formation of cholesteryl esters, which are essential for cellular storage and plasma transport of cholesterol . Additionally, this compound may influence the expression of genes related to cholesterol metabolism through its interaction with nuclear receptors and other signaling pathways.

Comparison with Similar Compounds

Epi-Allocholesterol is structurally similar to other cholesterol isomers, such as:

Uniqueness: this compound’s unique structural features, such as the specific arrangement of its double bonds and functional groups, distinguish it from other cholesterol isomers. These differences can result in distinct biological activities and potential therapeutic applications .

Properties

CAS No.

566-90-5

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25,28H,6-16H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

UIMGHSAOLFTOBF-VEIPTCAHSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@@H](CC[C@]34C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C

Origin of Product

United States

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